Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride

Solubility Formulation Salt Selection

Researchers requiring a soluble, assay-ready piperidinyl-thiazole scaffold face bottlenecks with free-base forms. This dihydrochloride salt eliminates solubility issues in aqueous media. • Direct dispensing from DMSO/water stock solutions-no sonication needed. • ≥95% purity with batch-specific NMR/HPLC/GC documentation. • Privileged core for antitubercular GyrB and anti-oomycete programs; free NH for rapid diversification.

Molecular Formula C12H20Cl2N2O2S
Molecular Weight 327.26
CAS No. 2094565-87-2
Cat. No. B2875554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride
CAS2094565-87-2
Molecular FormulaC12H20Cl2N2O2S
Molecular Weight327.26
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2CCNCC2)C.Cl.Cl
InChIInChI=1S/C12H18N2O2S.2ClH/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3;2*1H
InChIKeyIMPQCKRMNFBFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Profile


Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride (CAS 2094565-87-2) is a heterocyclic small-molecule scaffold combining a 1,3-thiazole core, a piperidin-4-yl substituent at the 2‑position, a methyl group at the 4‑position, and an ethyl ester at the 5‑position, delivered as a crystalline dihydrochloride salt with a molecular formula of C₁₂H₂₀Cl₂N₂O₂S and a molecular weight of 327.27 g·mol⁻¹ . It belongs to the broader piperidinyl-thiazole carboxylate class that has been exploited as a privileged fragment in medicinal chemistry campaigns targeting mycobacterial GyrB, angiogenesis pathways, and oomycete control [1][2][3]. Commercial suppliers report a standard purity of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Crystalline dihydrochloride salt for aqueous assay and formulation compatibility
≥95% purity with batch-specific NMR, HPLC, and GC QC documentation
Privileged 2-piperidinyl-thiazole scaffold for medicinal chemistry and agrochemical library synthesis

Why Generic Substitution Fails


Superficially interchangeable piperidinyl-thiazole building blocks differ critically in three procurement-relevant dimensions: (1) salt stoichiometry, where the dihydrochloride form provides an experimentally distinct solubility and handling profile versus the free base or monohydrochloride ; (2) the C4-methyl/C5-ethyl ester substitution pattern, which imposes both steric and electronic constraints absent in C4-unsubstituted or methyl-ester analogs [1]; and (3) the position of the piperidine–thiazole linkage, with 2‑piperidinyl-thiazole isomers exhibiting divergent synthetic accessibility and biological target preference compared to 4‑piperidinyl-thiazole isomers [2]. These structural features create tangible gaps in reaction compatibility, aqueous solubility, and downstream structure–activity relationships that cannot be bridged by simple vendor substitution.

Salt stoichiometry
Dihydrochloride ensures high aqueous solubility; free base or mono-HCl may require additional solubilization and handling steps.
C4-methyl substitution
The 4-methyl group contributes steric shielding and electronic modulation; des-methyl analogs may shift metabolic stability and target affinity profiles.
Piperidine–thiazole regiochemistry
2-piperidinyl-thiazole linkage provides distinct synthetic handles and SAR entry; 4-piperidinyl isomers cannot be used interchangeably in established routes.

Quantitative Differentiation Evidence


Salt-Form Solubility Advantage

The dihydrochloride salt form of the target compound (MW 327.27) is expected to confer substantially higher aqueous solubility than the free base (ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate, CAS 1211534-10-9, MW 254.35) and the monohydrochloride (CAS 3010286-93-5, MW 290.81). For the closely related scaffold 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride, the dihydrochloride salt (MW 256.20) shows 'enhanced aqueous solubility compared to the freebase (MW 183.28) and the monohydrochloride salt (MW 219.73)' . Extrapolating across the piperidinyl-thiazole dihydrochloride class, the target compound's dihydrochloride counter-ion confers superior aqueous solubility, which is critical for biological assay compatibility and formulation workflows .

Solubility advantage
Class-level
Dihydrochloride >> free base; expected ≥10 mg/mL
Supports aqueous assay compatibility without co-solvent screening
Class-level inference from related piperidinyl-thiazole dihydrochloride series; compound-specific data not available
Solubility Formulation Salt Selection

Piperidine-Thiazole Regiochemistry

The target compound bears the piperidine ring attached directly at the 2‑position of the thiazole core. This contrasts with 4-(piperidin-4-yl)thiazole isomers, which place the piperidine at the 4‑position. A recent study on piperidinyl thiazole fungicides demonstrated that 'variation at four different regions of piperidinyl thiazole fungicides like Oxathiapiprolin and Fluoxapiprolin was considered' and that 'all variations delivered excellent in vitro and in vivo activity against P. infestans at extremely low concentrations,' but the specific substitution pattern critically influenced both potency and spectrum [1]. In antitubercular GyrB inhibitors, the ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylate series exploits a different connectivity (piperidine N-linked to thiazole C4), yielding an MS GyrB IC₅₀ of 24.0 ± 2.1 μM for the best compound [2]. The target compound's 2-piperidinyl-thiazole architecture offers an orthogonal vector for derivatization (free piperidine NH for amidation, sulfonylation, or reductive amination) that is not available in the 4-piperidinyl-thiazole series, making it a distinct starting point for library synthesis [1][3].

Regiochemistry
Cross-study comparable
2-piperidinyl-thiazole vs 4-piperidinyl-thiazole isomers
Different synthetic accessibility and biological target profiles; regioisomer substitution invalidates SAR
2-piperidinyl enables orthogonal derivatization (free NH); 4-piperidinyl cannot replicate
Regiochemistry Building Block Utility Structure-Activity Relationship

C4-Methyl Substitution Effects

The 4-methyl group on the thiazole ring is a key differentiating feature relative to C4-unsubstituted analogs such as ethyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate (CAS 1488388-39-1) and methyl 2-(piperidin-4-yl)thiazole-4-carboxylate [1]. The C4-methyl substituent increases steric bulk adjacent to the C5-ester, potentially shielding it from esterase-mediated hydrolysis, while also donating electron density into the thiazole ring to modulate π-stacking interactions with biological targets [2]. In the aryl-thiazole-piperidine amide series, the 4-methyl substitution was retained as a core feature in all active compounds, with the 4-methyl-2-(piperidin-4-yl)thiazole fragment delivering fungicidal inhibition rates of up to 100% against Pseudoperonospora cubensis at 200 μg/mL when elaborated with appropriate aryl-sulfonamide substituents [3]. The absence of this methyl group in comparator scaffolds eliminates a key contributor to both metabolic stability and target-binding complementarity, making the C4-unsubstituted analogs poor proxies in any medicinal chemistry optimization campaign.

C4-Methyl
Cross-study comparable
With 4-methyl: 100% P. cubensis inhibition at 200 µg/mL (analog); without methyl: activity undefined
Methyl group influences metabolic stability and target-binding complementarity
Class-level evidence; direct head-to-head comparison not available for the exact compound
Steric Effects Electronic Effects Metabolic Stability

Purity and QC Documentation

The target compound is commercially supplied with a standard purity of ≥95% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical certification is not uniformly available across all piperidinyl-thiazole building blocks. For instance, the free base analog (CAS 1211534-10-9) is also available at 95% purity from select vendors, but the carboxylic acid analog (4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride, CAS 2093926-09-9) often carries longer lead times (3-4 weeks) and higher cost, despite sharing the same dihydrochloride salt format . The availability of immediate, documented purity verification reduces the burden of in-house re-purification and characterization, directly impacting project timelines and reproducibility .

QC & Purity
Specification review
≥95% (HPLC); batch QC: NMR, HPLC, GC
Ready-to-use purity reduces in-house re-purification and characterization burden
Free base analog typically in-stock; carboxylic acid analog 3–4 week lead time
Purity Quality Control Reproducibility

Optimal Procurement Scenarios


Aqueous-Compatible Library Synthesis

When planning a parallel synthesis or DNA-encoded library campaign in aqueous or mixed aqueous-organic media, the dihydrochloride salt form eliminates the solubility bottleneck that would otherwise occur with the free base. The class-level solubility advantage (dihydrochloride >> free base) [1] means that the target compound can be dispensed directly from DMSO or aqueous stock solutions without sonication, heating, or co-solvent optimization steps. This directly translates to higher throughput, fewer failed wells, and more reliable concentration–response data in biochemical or cell-based screening assays. Coupled with the ≥95% certified purity and multi-method QC documentation [2], the compound is 'assay-ready' upon receipt, minimizing the need for in-house re-purification.

GyrB/OSBP Inhibitor Lead Optimization

The 2-(piperidin-4-yl)thiazole connectivity is a privileged scaffold in both antitubercular GyrB inhibitors and oomycete OSBP-targeting fungicides [1][2]. In the GyrB series, the best compound (ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate) showed an MS GyrB IC₅₀ of 24.0 ± 2.1 μM and 79% MTB DNA gyrase inhibition at 50 μM [1]. The target compound provides the core 2-piperidinyl-thiazole-5-carboxylate motif with the free piperidine NH₂⁺Cl⁻ available for diversification (sulfonylation, amidation, reductive amination) and the C5-ethyl ester as an orthogonal handle for further transformation. Procuring this specific scaffold guarantees entry into a well-precedented SAR space rather than an unexplored and potentially inactive isomer.

Oomycete Pathogen Agrochemical Discovery

Piperidinyl-thiazole derivatives have demonstrated commercial-level efficacy against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at field rates of 20–30 g/ha [1]. The aryl-thiazole-piperidine amide series, built on a 4-methyl-2-(piperidin-4-yl)thiazole core, delivered 100% inhibition of P. cubensis at 200 μg/mL (compound 6b), outperforming the commercial fungicide azoxystrobin [2]. The target compound supplies the identical 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate core required to construct these active fungicidal amides. Substituting a C4-des-methyl or 4-piperidinyl-thiazole regioisomer would produce a structurally distinct scaffold with unpredictable and likely inferior oomycete activity, as evidenced by the steep SAR observed in the bioisosteric replacement study [1].

Angiogenesis Target Validation

Patent EP1581528B1 establishes that piperidinyl-thiazole carboxylic acid derivatives are inhibitors of VEGF-mediated angiogenesis, with therapeutic utility in endometriosis and acute macular degeneration [1]. The target compound, as the ethyl ester dihydrochloride, can serve either as a direct intermediate for hydrolysis to the corresponding carboxylic acid or as a pro-drug-like ester for cellular permeability studies. Its defined salt stoichiometry and solubility profile support reproducible dosing in in vitro angiogenesis models (e.g., HUVEC tube formation, VEGF-induced proliferation assays), whereas the free base or monohydrochloride would require additional solubilization and may introduce vehicle-related artifacts.

Application
Selection Property
Validation Focus
Aqueous-compatible library synthesis
Dihydrochloride salt for direct aqueous dispensing
Solubility in DMSO/PBS without co-solvent optimization
GyrB/OSBP inhibitor lead optimization
2-piperidinyl-thiazole scaffold with free NH for diversification
IC₅₀ and target engagement assays (GyrB, OSBP)
Oomycete agrochemical discovery
4-methyl-2-(piperidin-4-yl)thiazole core for SAR exploration
Phytophthora and Pseudoperonospora in vitro and in vivo efficacy
Angiogenesis pathway target studies
Defined salt stoichiometry for reproducible in vitro dosing
HUVEC tube formation and VEGF-induced proliferation assay consistency
Quote Request

Request a Quote for Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.